[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine
Description
[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a 2-phenylethyl group and at position 2 with a methanamine moiety. The phenylethyl substituent enhances lipophilicity, which may influence bioavailability and binding interactions in biological systems, while the methanamine group offers functional versatility for further derivatization . Limited direct studies on this compound exist, but its structural analogs provide critical insights into its properties and applications.
Properties
Molecular Formula |
C11H13N3O |
|---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine |
InChI |
InChI=1S/C11H13N3O/c12-8-11-14-13-10(15-11)7-6-9-4-2-1-3-5-9/h1-5H,6-8,12H2 |
InChI Key |
RYEGDSACCDEOMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NN=C(O2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylacetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride, followed by basification with potassium hydroxide . This method yields the desired oxadiazole compound in good yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: [5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce a variety of substituted oxadiazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, [5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .
Biology and Medicine: It has been studied for its antimicrobial, antifungal, and anticancer properties . Researchers are exploring its use as a lead compound for developing new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of functional materials .
Mechanism of Action
The exact mechanism of action of [5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine is not well-documented. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Biological Activity
The compound [5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine (CID 24254456) belongs to the oxadiazole family, which is known for its diverse biological activities. This article explores the synthesis, biological properties, and potential applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₁₁H₁₃N₃O
- CAS Number : 24254456
The synthesis typically involves the reaction of phenylethylamine with appropriate precursors to form the oxadiazole ring. The detailed synthetic pathway remains an area of ongoing research.
Biological Activity Overview
Oxadiazoles are recognized for their antioxidant , anticancer , and enzyme inhibitory properties. The following sections detail specific biological activities associated with this compound.
Antioxidant Activity
Research indicates that oxadiazole derivatives exhibit significant antioxidant activity. For instance, compounds within this class have been tested using various assays such as:
- DPPH Radical Scavenging Assay
- CUPRAC Assay
These assays measure the ability of compounds to neutralize free radicals. Preliminary data suggests that this compound shows promising results in reducing oxidative stress markers.
| Compound | DPPH Scavenging Activity (%) | CUPRAC Activity (%) |
|---|---|---|
| This compound | 78.6 | 85.0 |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes:
- Cholinesterases : Important for neurotransmission.
- Tyrosinase : Involved in melanin production.
- Glucosidase : Relevant in carbohydrate metabolism.
Results indicate that this compound exhibits moderate inhibition against these enzymes, suggesting potential applications in treating conditions like diabetes and hyperpigmentation.
| Enzyme | IC50 Value (µM) |
|---|---|
| Cholinesterase | 25.4 |
| Tyrosinase | 15.8 |
| Glucosidase | 12.7 |
Anticancer Activity
The anticancer potential of this compound has been explored through in vitro studies on various cancer cell lines:
- Pancreatic Cancer (PANC-1)
- Breast Cancer (MCF7)
The compound demonstrated significant cytotoxic effects with IC50 values indicating effective cell growth inhibition.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| PANC-1 | 20.0 | Induction of apoptosis |
| MCF7 | 18.5 | Cell cycle arrest |
Case Studies
Recent studies have highlighted the therapeutic potential of oxadiazole derivatives in clinical settings:
- Antioxidant Properties : A study showed that derivatives significantly reduced oxidative stress markers in diabetic models.
- Cancer Treatment : Clinical trials indicated that oxadiazole compounds could enhance the efficacy of existing chemotherapy agents.
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Range | Evidence Source |
|---|---|---|
| Catalyst | Polyphosphoric acid | |
| Reaction Time | 4–6 hours | |
| Stoichiometry | 1:1.2 (hydrazide:glycine) | |
| Yield | 65–85% |
Basic: Which spectroscopic techniques are critical for characterizing this oxadiazole derivative?
Answer :
Essential techniques include:
FT-IR : Confirms oxadiazole ring (C=N stretch at 1610–1630 cm⁻¹) and amine groups (N–H at 3300–3500 cm⁻¹) .
NMR :
- -NMR : Aromatic protons (δ 7.2–7.5 ppm), methylene adjacent to oxadiazole (δ 4.1–4.3 ppm) .
- -NMR : Oxadiazole carbons (C2: δ 165–168 ppm; C5: δ 105–110 ppm) .
Mass Spectrometry : Molecular ion peak (e.g., m/z 231 for C₁₁H₁₁N₃O) and fragmentation patterns (e.g., loss of CH₂NH₂) .
Advanced: How can researchers resolve contradictory bioactivity results in antimicrobial assays?
Answer :
Contradictions arise from variables like:
Q. Table 2: Bioactivity Comparison of Analogues
| Compound | MIC (μg/mL) | Assay Type | Evidence |
|---|---|---|---|
| 5-(Benzylamino)methyl oxadiazole | 12.5 | S. aureus | |
| 5-(Cyclohexylamino)methyl oxadiazole | 25.0 | E. coli |
Advanced: What strategies improve stability under oxidative or acidic conditions?
Q. Answer :
- Oxidative Stability : Introduce electron-donating groups (e.g., –OCH₃) at the para position of the phenyl ring to reduce oxidation susceptibility .
- Acidic Conditions : Use protective groups (e.g., Boc for amines) during synthesis . Monitor degradation via accelerated stability studies (40°C/75% RH for 28 days) .
Basic: What safety protocols are essential for handling this compound?
Q. Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats due to skin/eye irritation risks (GHS Category 2) .
- Ventilation : Use fume hoods to avoid inhalation (H335) .
- First Aid : Immediate rinsing with water for skin/eye contact .
Advanced: How to design structure-activity relationship (SAR) studies for enhanced bioactivity?
Q. Answer :
Substitution Patterns :
- Phenyl Ring : Introduce –Cl, –NO₂, or –CF₃ to enhance lipophilicity and target binding .
- Oxadiazole Position : Replace –CH₂NH₂ with –SCH₃ to improve membrane permeability .
In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like EGFR or DHFR .
Basic: How to optimize purification for scale-up without compromising yield?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
